4-Bis(4-fluorophenyl)methyl-1,3-dimethoxybenzene
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Overview
Description
4-Bis(4-fluorophenyl)methyl-1,3-dimethoxybenzene is an organic compound with the molecular formula C21H18F2O2. This compound is characterized by the presence of two fluorophenyl groups and two methoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bis(4-fluorophenyl)methyl-1,3-dimethoxybenzene typically involves the Friedel-Crafts alkylation reaction. In this process, 1,3-dimethoxybenzene is reacted with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Bis(4-fluorophenyl)methyl-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Bis(4-fluorophenyl)methyl-1,3-dimethoxybenzene is used in various scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bis(4-fluorophenyl)methyl-1,3-dimethoxybenzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: Similar in structure but contains a piperazine ring instead of a benzene ring.
Bis(4-fluorophenyl)methanol: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
4-Bis(4-fluorophenyl)methyl-1,3-dimethoxybenzene is unique due to the presence of both fluorophenyl and methoxy groups, which confer distinct chemical properties. These groups enhance its reactivity and binding affinity, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C21H18F2O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C21H18F2O2/c1-24-18-11-12-19(20(13-18)25-2)21(14-3-7-16(22)8-4-14)15-5-9-17(23)10-6-15/h3-13,21H,1-2H3 |
InChI Key |
ZXVFNXKSDKLTBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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